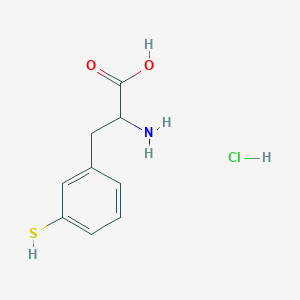

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride

Description

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a sulfanyl (-SH) group at the meta position of the phenyl ring attached to the propanoic acid backbone.

Properties

IUPAC Name |

2-amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-2-1-3-7(13)4-6;/h1-4,8,13H,5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEPTHDMEIBBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride involves several steps. One common method includes the reaction of 3-mercaptophenylacetic acid with ammonia in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar principles, often optimizing the process for higher yields and purity .

Chemical Reactions Analysis

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.

Scientific Research Applications

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Sulfur-Containing Derivatives

- 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid Hydrochloride: Substituent: Methylsulfanyl (-SMe) at the para position. Applications: Not explicitly stated, but methylsulfanyl groups are often used to modulate metabolic stability in drug candidates.

- (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic Acid Hydrochloride (CAS 2177264-60-5): Substituent: Methylsulfonyl (-SO₂Me) at the meta position. Molecular Weight: 279.74 g/mol. Key Differences: The sulfonyl group increases polarity and oxidative stability compared to the sulfanyl group, reducing redox reactivity .

Halogenated Derivatives

- (S)-2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride (CAS 123053-22-5): Substituent: Chloro (-Cl) at the meta position. Molecular Weight: 236.1 g/mol. Storage: Requires -20°C, indicating lower stability than sulfanyl analogs .

- (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride (CAS 2375248-68-1): Substituent: Chloro and fluoro (-Cl, -F) at adjacent positions. Molecular Weight: 254.08 g/mol. Storage: Stable at room temperature under inert atmosphere, suggesting halogenation improves shelf life .

Oxygen-Containing Derivatives

- 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5): Substituent: Hydroxyl (-OH) at the meta position. Safety: Delayed toxicity symptoms (e.g., respiratory distress) necessitate 48-hour medical monitoring after exposure .

- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Hydrochloride (BD01399134): Substituent: Quinolin-4-yl heterocycle.

Biological Activity

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of cysteine, is an amino acid compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on existing research.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfanyl (thiol) group attached to a phenyl ring, influencing its reactivity and interaction with biological systems. The molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity . It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The thiol group in the structure plays a critical role in this activity by donating electrons to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Free radical scavenging |

| N-acetylcysteine | 20 | Glutathione precursor |

| Ascorbic acid | 25 | Direct free radical scavenger |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects . In various in vitro studies, it has demonstrated the ability to mitigate neuronal cell death induced by oxidative stress and excitotoxicity. The compound's mechanism involves modulation of intracellular signaling pathways that lead to apoptosis.

Case Study: Neuroprotection in Cell Cultures

In a study involving neuronal cell cultures exposed to glutamate toxicity, treatment with this compound resulted in a significant reduction in cell death (by approximately 40%) compared to untreated controls. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The sulfanyl group provides a reactive site for the neutralization of free radicals.

- Modulation of Antioxidant Enzymes : It may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inhibition of Apoptotic Pathways : The compound appears to inhibit pathways leading to apoptosis, possibly through the regulation of Bcl-2 family proteins.

Research Findings

Numerous studies have explored the biological implications of this compound:

- Study on Cardiac Protection : In animal models of ischemia-reperfusion injury, administration of the compound reduced myocardial damage and improved cardiac function.

- Effects on Inflammation : It has been shown to downregulate pro-inflammatory cytokines in macrophage cultures, indicating potential anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.